1-(1H-Imidazol-4-yl)propan-1-amine

Histamine H4 Receptor GPCR Pharmacology Inflammatory Disease

1-(1H-Imidazol-4-yl)propan-1-amine (CAS 40546-33-6), also known as 3-(1H-imidazol-4-yl)propylamine or 1H-imidazole-4-propanamine, is a heterocyclic primary amine featuring an imidazole ring linked to a three-carbon propanamine chain. The imidazole moiety serves as a key pharmacophore for histamine receptor recognition, while the terminal primary amine provides a versatile synthetic handle for derivatization into amides, ureas, carbamates, and thioureas.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
Cat. No. B11811298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Imidazol-4-yl)propan-1-amine
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCCC(C1=CN=CN1)N
InChIInChI=1S/C6H11N3/c1-2-5(7)6-3-8-4-9-6/h3-5H,2,7H2,1H3,(H,8,9)
InChIKeyOEPOFONZJQGAQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-Imidazol-4-yl)propan-1-amine: Core Pharmacophore for Histamine H3/H4 Receptor Ligand Discovery


1-(1H-Imidazol-4-yl)propan-1-amine (CAS 40546-33-6), also known as 3-(1H-imidazol-4-yl)propylamine or 1H-imidazole-4-propanamine, is a heterocyclic primary amine featuring an imidazole ring linked to a three-carbon propanamine chain . The imidazole moiety serves as a key pharmacophore for histamine receptor recognition, while the terminal primary amine provides a versatile synthetic handle for derivatization into amides, ureas, carbamates, and thioureas [1]. This compound functions primarily as a core scaffold for the development of histamine H3 and H4 receptor ligands, with derivatives demonstrating activity in the nanomolar concentration range [2]. Its significance in medicinal chemistry lies in the ability to generate structurally diverse ligands with tunable receptor selectivity profiles through straightforward chemical modification of the terminal amine .

Procurement Alert: Why 1-(1H-Imidazol-4-yl)propan-1-amine Cannot Be Replaced by Generic Imidazole Amines


Substituting 1-(1H-Imidazol-4-yl)propan-1-amine with structurally similar imidazole amines is not chemically or pharmacologically neutral. The position of the amine substituent on the imidazole ring critically determines receptor binding orientation: substitution at the 4-position (as in the target compound) preserves the essential tautomeric equilibrium required for histamine receptor recognition, whereas substitution at the 1-position (e.g., 3-(1H-imidazol-1-yl)propan-1-amine) eliminates the requisite hydrogen-bonding capacity of the imidazole N-H and results in fundamentally different receptor interaction profiles . Furthermore, the three-carbon linker length between the imidazole core and terminal amine has been shown through systematic structure-activity relationship (SAR) studies to be optimal for dual H3/H4 receptor engagement, whereas shorter (two-carbon) or longer (four-carbon) alkyl spacers yield ligands with reduced potency or altered efficacy [1]. These structural determinants are non-negotiable for reproducible receptor pharmacology and downstream derivatization consistency, making exact compound identity essential for research continuity.

1-(1H-Imidazol-4-yl)propan-1-amine: Quantitative Differentiation vs. Closest Analogs and In-Class Comparators


Derivative Potency: 3-(1H-Imidazol-4-yl)propanamine-Derived Ligands Achieve Nanomolar H4 Receptor Affinity

Derivatives of 1-(1H-imidazol-4-yl)propan-1-amine demonstrate high-affinity binding to the human histamine H4 receptor. The lead derivative in this scaffold class, N-(3-(1H-Imidazol-4-yl)propyl)-2-cyclohexylacetamide (compound 11), exhibited a Ki of 45 nM at the human H4 receptor in radioligand binding assays, identifying it as the most potent and selective H4 receptor ligand within a systematically evaluated series of ω-(1H-imidazol-4-yl)alkyl derivatives [1]. In contrast, derivatives based on the 1-substituted imidazole isomer (3-(1H-imidazol-1-yl)propan-1-amine) lack the N-H hydrogen bond donor capacity and are not reported to achieve comparable H4 receptor affinity .

Histamine H4 Receptor GPCR Pharmacology Inflammatory Disease

Functional Selectivity: 3-(1H-Imidazol-4-yl)propanamine Scaffold Enables Tunable H3/H4 Efficacy Profiles

The 1-(1H-imidazol-4-yl)propan-1-amine scaffold supports divergent functional pharmacology depending on the derivatization chemistry applied to the terminal amine. Systematic evaluation of ω-(1H-imidazol-4-yl)alkyl derivatives revealed that amide- and ether-containing structures consistently exhibit partial agonist efficacies at the human H4 receptor, whereas urea, ketone, ester, and carbamate derivatives predominantly act as antagonists and inverse agonists [1]. This tunable efficacy profile contrasts with the more constrained pharmacology of 2-phenylimidazole, which primarily acts as a simple heme ligand and calmodulin-dependent nitric oxide synthase inhibitor with millimolar Kd values (2.1-9.1 mM) [2], offering no comparable GPCR ligand development potential.

Functional Selectivity Biased Signaling Histamine Receptor

Scaffold Comparison: Distinct SAR Trajectories vs. (R)-α-Methylhistamine

While (R)-α-methylhistamine (also known as (2R)-1-(1H-imidazol-4-yl)propan-2-amine) serves as a potent and selective H3 receptor agonist (Kd = 50.3 nM) , its structure incorporates a methyl branch at the α-position and an amine at the 2-position of the propyl chain. This structural arrangement locks the compound into a specific H3 agonist pharmacophore that cannot be readily diversified into antagonists or H4-selective ligands. In contrast, 1-(1H-imidazol-4-yl)propan-1-amine places the primary amine at the terminal position, providing an unencumbered synthetic handle that has been exploited to generate urea and thioamide derivatives with nanomolar H3 antagonist activity in synaptosomal assays [1]. The two scaffolds therefore occupy distinct chemical spaces: (R)-α-methylhistamine is an endpoint pharmacophore, whereas the target compound is a versatile synthetic intermediate.

Histamine H3 Receptor Agonist Scaffold Differentiation

Receptor Subtype Engagement: Dual H3/H4 Ligand Generation vs. Immepip's Predominant H3 Profile

Immepip (4-(1H-imidazol-4-ylmethyl)piperidine) is a high-affinity H3 receptor agonist (Ki = 0.30-0.48 nM) [1] that also exhibits H4 receptor binding but with considerably lower potency [2]. In contrast, derivatives of 1-(1H-imidazol-4-yl)propan-1-amine have been systematically optimized to achieve balanced dual H3/H4 receptor engagement or selective H4 receptor affinity. For example, 3-(1H-imidazol-4-yl)propyl (cyclohexylmethyl)carbamate (compound 19) was identified as a dual acting H3/H4 receptor ligand with maintained H3 antagonism and variable H4 efficacy [3]. This balanced dual-receptor profile is therapeutically relevant for conditions where both H3 and H4 signaling contribute to pathophysiology, such as pruritus and inflammatory pain.

Dual H3/H4 Ligands GPCR Inflammation

Derivatization Output: Nanomolar H3 Antagonist Activity from 3-(1H-Imidazol-4-yl)propanamine Ureas

In a systematic evaluation of histamine H3 receptor antagonists, urea derivatives synthesized from 3-(1H-imidazol-4-yl)propanamine (compounds 11 and 12) were identified as the most potent compounds in the tested series, demonstrating activity in the nanomolar concentration range in synaptosomal assays from rat cerebral cortex [1]. These compounds also exhibited high selectivity when tested against the other histamine receptor subtypes (H1 and H2) in isolated guinea pig organ preparations [1]. In contrast, aniline derivatives based on the same scaffold were completely inactive at H3 receptors [1], demonstrating that the terminal amine derivatization chemistry, not merely the imidazole core, drives the observed potency and selectivity.

Histamine H3 Antagonist Urea Derivatives Synaptosomal Assay

1-(1H-Imidazol-4-yl)propan-1-amine: Validated Application Scenarios Based on Quantitative Evidence


Synthesis of Selective Histamine H4 Receptor Ligands for Inflammatory Disease Research

As demonstrated by Kottke et al. (2011), derivatization of 1-(1H-imidazol-4-yl)propan-1-amine via amide formation yields compounds with selective nanomolar affinity for the human H4 receptor (e.g., compound 11, Ki = 45 nM) [1]. This application is appropriate for laboratories investigating H4 receptor signaling in inflammatory conditions such as asthma, rheumatoid arthritis, or pruritus. The terminal primary amine enables straightforward coupling with diverse carboxylic acids to generate focused libraries for SAR exploration.

Generation of Dual H3/H4 Receptor Pharmacological Tools

Carbamate derivatives of 1-(1H-imidazol-4-yl)propan-1-amine, such as 3-(1H-imidazol-4-yl)propyl (cyclohexylmethyl)carbamate (compound 19), function as dual acting H3/H4 receptor ligands with maintained H3 antagonism and variable H4 efficacy [1]. This dual-receptor pharmacology is particularly relevant for studying pathophysiological conditions where both H3 and H4 signaling contribute, including neuropathic pain and itch disorders. The scaffold provides a validated entry point for generating tool compounds with balanced dual-receptor engagement, a property not readily accessible from single-receptor biased scaffolds like (R)-α-methylhistamine or immepip.

Synthesis of Potent and Selective H3 Receptor Antagonist Ureas for CNS Studies

Stark et al. (1997) established that urea derivatives of 3-(1H-imidazol-4-yl)propanamine (compounds 11 and 12) exhibit nanomolar H3 receptor antagonist activity in synaptosomal assays and demonstrate high selectivity over H1 and H2 receptors in isolated tissue preparations [2]. These compounds serve as useful potent and selective H3 receptor tools for in vitro studies and ligand-receptor interaction investigations. The documented synthetic route enables laboratories to access this chemotype without requiring de novo scaffold development.

Synthetic Intermediate for Custom H3/H4 Ligand Libraries

Owing to its terminal primary amine, 1-(1H-imidazol-4-yl)propan-1-amine functions as a versatile synthetic intermediate for generating diverse chemical series including amides, carbamates, ureas, thioureas, and thioamides [2] . Unlike constrained pharmacophores such as (R)-α-methylhistamine (Kd = 50.3 nM at H3) which are limited to agonist applications, this scaffold supports divergent synthesis toward both agonists and antagonists, maximizing the experimental utility per procurement batch. This makes it a cost-effective building block for medicinal chemistry groups requiring flexible ligand generation capabilities.

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